
Spectroscopic Characterization of Octahydro-
1H-pyrido[1,2-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Octahydro-1h-pyrido[1,2-

a]pyrazine

Cat. No.: B1305804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Octahydro-1H-pyrido[1,2-a]pyrazine is a saturated bicyclic diamine that serves as a core

scaffold in a variety of pharmacologically active compounds. Its rigid, three-dimensional

structure is of significant interest in medicinal chemistry, particularly in the design of ligands for

G-protein coupled receptors, such as opioid receptors.[1][2] A thorough understanding of its

spectroscopic properties is fundamental for the synthesis, identification, and structural

elucidation of its derivatives. This guide provides a comprehensive overview of the

spectroscopic characterization of the octahydro-1H-pyrido[1,2-a]pyrazine core, drawing upon

data from the parent compound and its analogues.

While comprehensive spectroscopic data for the unsubstituted Octahydro-1H-pyrido[1,2-
a]pyrazine is not extensively detailed in publicly available literature, analysis of its derivatives

and related structures provides a clear blueprint for its characterization.[3] This document will

present available data for analogous compounds to offer valuable insights for researchers.

Molecular Structure and Properties
Molecular Formula: C₈H₁₆N₂[4][5]

Molecular Weight: 140.23 g/mol [5][6]
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CAS Number: 4430-75-5[4][6][7]

Spectroscopic Data of Analogous and Derivative
Compounds
The following tables summarize spectroscopic data for derivatives and structurally similar

compounds to provide expected spectral features for the octahydro-1H-pyrido[1,2-a]pyrazine
scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

octahydro-1H-pyrido[1,2-a]pyrazine and its derivatives, ¹H and ¹³C NMR provide critical

information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectral Data of Octahydro-2H-pyrazino[1,2-a]pyrazine Analogs

Compound Solvent Chemical Shift (δ) ppm

(Octahydro-9aH-pyrazino[1,2-

a]pyrazin-9a-yl)methanol
D₂O

4.28 (s, 2H), 3.13 – 3.02 (m,

8H), 2.72 – 2.62 (m, 4H)[8]

2,8-Dibenzyl-9a-

(formyl)octahydro-2H-

pyrazino[1,2-a]pyrazine

CDCl₃

9.69 (s, 1H), 7.32 – 7.23 (m,

10H), 3.57 – 3.47 (m, 4H), 3.34

(d, J = 13.3 Hz, 2H), 2.86 (d, J

= 11.2 Hz, 4H), 2.69 (ddd, J =

11.7, 3.7, 2.0 Hz, 2H), 2.36 (td,

J = 11.4, 3.6 Hz, 2H), 1.88 (d,

J = 11.1 Hz, 2H)[8]

Table 2: ¹³C NMR Spectral Data of Octahydro-2H-pyrazino[1,2-a]pyrazine Analogs
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Compound Solvent Chemical Shift (δ) ppm

(Octahydro-9aH-pyrazino[1,2-

a]pyrazin-9a-yl)methanol
D₂O

55.8 (C), 55.1 (CH₂), 48.1

(CH₂), 47.7 (CH₂), 43.5 (CH₂)

[8]

2,8-Dibenzyl-9a-

(formyl)octahydro-2H-

pyrazino[1,2-a]pyrazine

CDCl₃

204.5 (CH), 138.0 (C), 128.8

(CH), 128.4 (CH), 127.3 (CH),

65.3 (C), 62.9 (CH₂), 56.8

(CH₂), 53.4 (CH₂), 49.0 (CH₂)

[8]

Note: Specific chemical shift values for (R)-Octahydro-pyrido[1,2-A]pyrazine are not detailed in

available documentation but are stated to be consistent with the proposed structure.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data of an Octahydro-2H-pyrazino[1,2-a]pyrazine Analog

Compound Ionization Method m/z

(Octahydro-9aH-pyrazino[1,2-

a]pyrazin-9a-yl)methanol
HRMS (ESI+) 172.1446 ([M+H]⁺)[8]

The molecular weight of Octahydro-1H-pyrido[1,2-a]pyrazine is 140.23 g/mol , which would

correspond to the molecular ion peak in its mass spectrum.[4][5]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of octahydro-1H-pyrido[1,2-a]pyrazine is expected to show characteristic

absorptions for C-H and C-N bonds. An examination of the IR spectra of deuterated derivatives

of the octahydro-2H-pyrido[1,2-a]pyrazine system has been used to evaluate the contributions

of C-H bonds alpha to nitrogen to Bohlmann bands.[9]
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Table 4: Predicted Significant IR Absorption Bands for Octahydro-1H-pyrido[1,2-a]pyrazine

Functional Group Wavenumber (cm⁻¹)

C-H stretch (alkane) 2850-2960

C-N stretch (amine) 1000-1250

N-H bend (secondary amine, if present) 1550-1650

Experimental Protocols
Detailed experimental protocols for the spectroscopic characterization of octahydro-1H-
pyrido[1,2-a]pyrazine and its derivatives are crucial for obtaining high-quality, reproducible

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent depends on the

solubility of the analyte.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data

acquisition.[8][10]

Data Acquisition: Record ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY,

HSQC, and HMBC can be performed to aid in the complete structural assignment.

Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline

correction). Chemical shifts are reported in parts per million (ppm) relative to a reference

standard (e.g., tetramethylsilane).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).
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Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

High-resolution mass spectrometry (HRMS) is often employed for accurate mass

measurements.[8]

Data Acquisition: Acquire the mass spectrum over a suitable mass range.

Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to confirm the molecular

weight. Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or

KBr).

KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium

bromide (KBr) and press it into a thin, transparent pellet.[3]

Attenuated Total Reflectance (ATR): Place the sample directly onto the ATR crystal.[3]

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer.[3]

Data Acquisition: Typically, scan the sample in the range of 4000-400 cm⁻¹.[3]

Data Analysis: Correlate the absorption bands (peaks) in the spectrum with the vibrational

frequencies of specific functional groups.

Visualizations
The following diagrams illustrate key concepts related to the characterization and application of

the octahydro-1H-pyrido[1,2-a]pyrazine scaffold.
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Caption: General workflow for the spectroscopic characterization of chemical compounds.
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Caption: Structural relationship of the core scaffold to its derivatives.
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The spectroscopic characterization of octahydro-1H-pyrido[1,2-a]pyrazine is essential for its

application in drug discovery and development. While detailed spectral data for the parent

compound is sparse in the literature, a comprehensive analysis of its derivatives and related

heterocyclic systems provides a robust framework for its identification and structural

elucidation. By employing a combination of NMR, MS, and IR spectroscopy, researchers can

confidently characterize this important chemical scaffold and its analogs. The methodologies

and comparative data presented in this guide serve as a valuable resource for scientists

working in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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